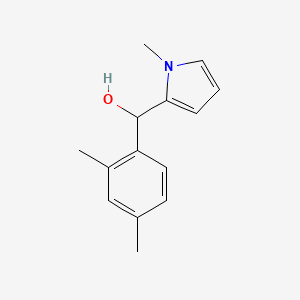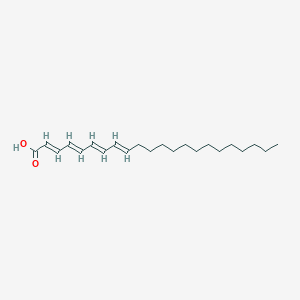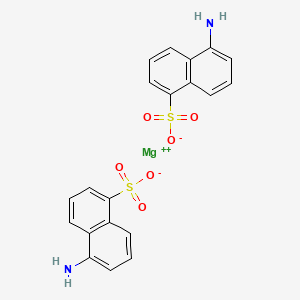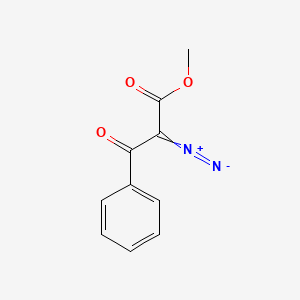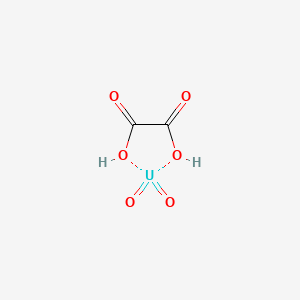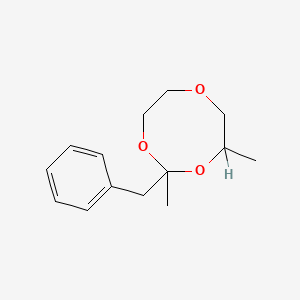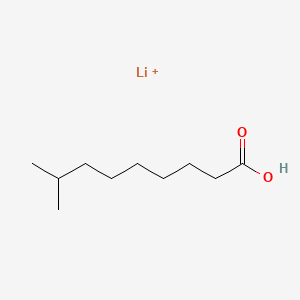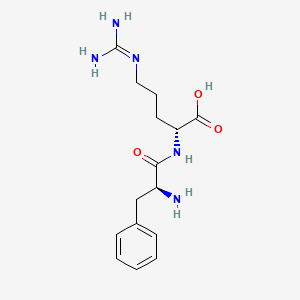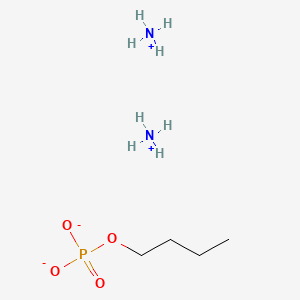
Phosphoric acid, butyl ester, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, butyl ester, ammonium salt is an organophosphorus compound that combines the properties of phosphoric acid esters and ammonium salts. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it an effective emulsifying and dispersing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphoric acid, butyl ester, ammonium salt can be synthesized through the esterification of phosphoric acid with butanol, followed by neutralization with ammonium hydroxide. The reaction typically involves heating phosphoric acid and butanol in the presence of a catalyst such as sulfuric acid to form the ester. The resulting butyl phosphate is then reacted with ammonium hydroxide to produce the ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and neutralization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Phosphoric acid, butyl ester, ammonium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Different phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, butyl ester, ammonium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphoric acid, butyl ester, ammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, facilitating the dispersion and solubilization of substances. It interacts with molecular targets such as lipid bilayers and proteins, altering their properties and enhancing their solubility .
Comparación Con Compuestos Similares
Phosphoric acid, butyl ester, ammonium salt can be compared with other similar compounds such as:
- Phosphoric acid, ethyl ester, ammonium salt
- Phosphoric acid, methyl ester, ammonium salt
- Phosphoric acid, propyl ester, ammonium salt
Uniqueness:
- Hydrophobic Chain Length: The butyl group provides a balance between hydrophilicity and hydrophobicity, making it more versatile compared to shorter or longer alkyl chains .
- Applications: Its unique balance of properties makes it suitable for a wider range of applications in both aqueous and non-aqueous systems .
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Número CAS |
53127-03-0 |
|---|---|
Fórmula molecular |
C4H17N2O4P |
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
diazanium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2H3N/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);2*1H3 |
Clave InChI |
SUXWXWYGZAKSSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


